molecular formula C10H22O2 B3031327 2,4-Decanediol CAS No. 24892-56-6

2,4-Decanediol

Cat. No.: B3031327
CAS No.: 24892-56-6
M. Wt: 174.28 g/mol
InChI Key: AMJXRWSHIASCAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Decanediol is an organic compound belonging to the class of diols, which are characterized by the presence of two hydroxyl groups (-OH) attached to a carbon chain. The molecular formula of this compound is C10H22O2. This compound is known for its applications in various fields, including cosmetics, pharmaceuticals, and industrial processes.

Biochemical Analysis

Biochemical Properties

2,4-Decanediol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes, including oxidoreductases and hydrolases, which facilitate its conversion into other metabolites. The hydroxyl groups in this compound allow it to form hydrogen bonds with amino acid residues in enzyme active sites, enhancing its binding affinity and catalytic efficiency. Additionally, this compound can act as a substrate for certain dehydrogenases, leading to its oxidation and subsequent involvement in metabolic pathways .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In human keratinocytes, for instance, this compound has been shown to modulate cell viability, metabolic activity, and inflammatory responses. It influences cell signaling pathways by affecting the release of growth factors such as insulin-like growth factor (IGF), epidermal growth factor (EGF), and vascular endothelial growth factor (VEGF). Moreover, this compound impacts gene expression by modulating the activity of transcription factors like FOXO-I, which plays a role in cellular stress responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, including proteins and enzymes, through hydrogen bonding and hydrophobic interactions. These interactions can lead to enzyme inhibition or activation, depending on the context. For example, this compound has been shown to inhibit certain oxidoreductases by occupying their active sites, thereby preventing substrate binding and catalysis. Additionally, this compound can influence gene expression by interacting with transcription factors and modulating their activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance metabolic activity and improve cellular function without causing significant adverse effects. At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage. These threshold effects highlight the importance of dosage optimization in experimental studies to achieve desired outcomes while minimizing potential toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites. This compound can be oxidized by dehydrogenases to form corresponding ketones or aldehydes, which can then enter further metabolic processes. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes in metabolic pathways, thereby affecting the levels of specific metabolites .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Decanediol can be synthesized through several methods. One common approach involves the reduction of ethyl decanoate using a suitable catalyst such as copper-chromium oxide or nickel catalyst. The reaction typically proceeds under controlled temperature and pressure conditions to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the hydrogenation of decanoic acid or its esters. This process requires the use of high-pressure hydrogen gas and a metal catalyst, such as palladium or platinum, to facilitate the reduction reaction. The resulting product is then purified through distillation or recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 2,4-Decanediol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: When subjected to oxidizing agents such as potassium permanganate or chromium trioxide, this compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced using hydrogen gas in the presence of a metal catalyst to yield alkanes.

    Substitution: In the presence of strong acids or bases, this compound can undergo substitution reactions to form ethers or esters.

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alkanes.

    Substitution: Ethers or esters.

Scientific Research Applications

2,4-Decanediol has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 1,10-Decanediol
  • 1,8-Octanediol
  • 1,6-Hexanediol

Comparison: 2,4-Decanediol is unique due to the position of its hydroxyl groups on the carbon chain, which influences its chemical reactivity and physical properties. For instance, 1,10-Decanediol has hydroxyl groups at the terminal positions, making it more linear and less reactive compared to this compound. Similarly, 1,8-Octanediol and 1,6-Hexanediol have different chain lengths and hydroxyl group positions, affecting their solubility and boiling points .

Properties

IUPAC Name

decane-2,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O2/c1-3-4-5-6-7-10(12)8-9(2)11/h9-12H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMJXRWSHIASCAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC(C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70290870
Record name 2,4-Decanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70290870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24892-56-6
Record name 2,4-Decanediol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71570
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Decanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70290870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Decanediol
Reactant of Route 2
Reactant of Route 2
2,4-Decanediol
Reactant of Route 3
Reactant of Route 3
2,4-Decanediol
Reactant of Route 4
Reactant of Route 4
2,4-Decanediol
Reactant of Route 5
Reactant of Route 5
2,4-Decanediol
Reactant of Route 6
Reactant of Route 6
2,4-Decanediol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.